molecular formula C17H19NO4 B1672525 Fenoxycarb CAS No. 72490-01-8

Fenoxycarb

Cat. No.: B1672525
CAS No.: 72490-01-8
M. Wt: 301.34 g/mol
InChI Key: HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Description

Fenoxycarb is a carbamate insect growth regulator widely used in agriculture and pest control. It is known for its low toxicity to non-target organisms such as bees, birds, and humans, but it is toxic to fish. Unlike other carbamate insecticides, this compound does not act on the nervous system. Instead, it mimics juvenile hormone, preventing immature insects from reaching maturity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fenoxycarb is synthesized through a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fenoxycarb undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-phenoxyphenol and ethyl carbamate.

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products:

Scientific Research Applications

Agricultural Applications

Fenoxycarb is widely used in agriculture to control pests that threaten crop yields. Its effectiveness as an insect growth regulator allows it to disrupt the life cycle of pests, particularly during the larval stages.

  • Crop Protection : this compound is effective against a variety of pests, including aphids and caterpillars. It is utilized in fruit and vegetable production to minimize damage from these insects, thereby enhancing crop quality and yield .
  • Effects on Crop Quality : Research indicates that this compound can improve the quality and productivity of crops such as plums. For instance, a study demonstrated that its application led to significant increases in leaf area and annual growth length without adversely affecting organic acid content or dry substance levels in the fruit .

Environmental Impact Studies

Recent studies have investigated the ecological consequences of this compound applications, particularly its effects on freshwater systems and non-target organisms.

  • Impact on Freshwater Ecosystems : A study highlighted that this compound applications can lead to water quality deterioration by affecting the biomass of aquatic plants and altering microbial communities. The no observed effect concentration (NOEC) for certain aquatic species was determined to be 6.48 μg/L, indicating potential risks to freshwater biodiversity .
  • Reproductive Effects on Non-Target Species : Research has shown that exposure to this compound can disrupt reproductive success in non-target species such as gammarids. In controlled experiments, females exposed to this compound exhibited significantly reduced precopulatory behavior and lower fertilization success rates .

Mechanistic Insights

This compound's mode of action involves interference with hormonal regulation in insects and plants.

  • Hormonal Regulation in Insects : this compound induces extra larval molts in silkworms (Bombyx mori) by triggering an ecdysteroid surge, which is crucial for regulating molting and metamorphosis. This effect can lead to altered developmental timelines and potentially impact pest populations .
  • Brassinosteroid Inhibition : Recent findings indicate that this compound may also inhibit brassinosteroid action in plants, affecting growth responses such as hypocotyl elongation in Arabidopsis. This suggests potential applications in modifying plant growth patterns through hormonal manipulation .

Case Studies

StudyFocusKey Findings
Freshwater SystemsThis compound application led to decreased biomass of aquatic plants and changes in microbial diversity.
Gammarid ReproductionSignificant reproductive impairment observed in gammarids exposed to this compound, affecting population dynamics.
Silkworm DevelopmentInduced extra larval molts, altering normal developmental processes in Bombyx mori.
Crop QualityImproved leaf area and growth in plums without compromising fruit quality after this compound application.

Mechanism of Action

Fenoxycarb exerts its effects by mimicking the action of juvenile hormone in insects. This hormone is crucial for regulating growth and development in insects. By mimicking juvenile hormone, this compound disrupts the normal development process, preventing larvae from maturing into adults. This leads to the death of immature insects and effectively controls pest populations .

Comparison with Similar Compounds

    Methoprene: Another juvenile hormone analog used in pest control.

    Pyriproxyfen: A juvenile hormone mimic with similar applications.

Comparison:

This compound’s unique properties and broad applicability make it a valuable tool in pest management and scientific research.

Biological Activity

Fenoxycarb is a synthetic carbamate compound primarily used as an insect growth regulator (IGR). It mimics the action of juvenile hormones in insects, thereby disrupting their development and reproduction. This article delves into the biological activity of this compound, exploring its effects on various organisms, including insects and non-target species, supported by research findings and case studies.

This compound functions as a juvenile hormone (JH) agonist, influencing the growth and development of insects by mimicking the natural hormones that regulate these processes. It has been shown to inhibit the actions of brassinosteroids (BRs) in plants like Arabidopsis thaliana, suggesting that its mechanism may extend beyond mere hormonal mimicry in insects. Studies indicate that this compound affects gene expression related to BR signaling, leading to inhibited hypocotyl elongation and altered plant morphology at concentrations ranging from 1 to 100 µM .

Effects on Insect Populations

Case Study: Cotton Mealybug

A significant study evaluated the efficacy of this compound on cotton mealybug (Phenacoccus solenopsis). The laboratory bioassay demonstrated that at a concentration of 2.4%, this compound resulted in:

  • Mortality Rate : 89.02% after 7 days.
  • Fecundity : Increased by 143.66%.
  • Longevity : Extended by 39.62%.

The study highlighted that higher concentrations led to statistically significant differences in mortality and reproductive metrics across multiple generations of mealybugs .

Table 1: Mortality Rates and Fecundity in Cotton Mealybug

Concentration (%)Mortality Rate (%)Fecundity (%)Longevity (days)
0.1511.35109.2817.46
0.317.65117.3821.37
0.621.06129.4725.68
1.273.74137.5831.54
2.4 89.02 143.66 39.62

Impact on Non-Target Species

Research has also focused on the effects of this compound on non-target organisms, such as aquatic gastropods and crustaceans.

  • A study involving Physella acuta showed weak molecular responses to this compound at concentrations of 1 µg/L, indicating potential long-term effects on immunity-related genes .
  • In crustaceans like Neocaridina davidi, this compound exposure resulted in inhibited molting and reduced body length growth at concentrations as low as 10 µg/L .

Neurotoxic Effects

This compound has been associated with neurotoxic effects in vertebrates as well:

  • In cultured rat cortical neurons, exposure for one week led to decreased ATP levels, mitochondrial membrane potential, and glucose consumption .
  • It was found to inhibit acetylcholinesterase activity and alter nicotinic acetylcholine receptors in Xenopus laevis oocytes, suggesting a potential risk for neurodevelopmental impacts in exposed organisms .

Environmental Considerations

Studies indicate that this compound has low potential for leaching from soils, which may mitigate some environmental risks associated with its use . However, the broader ecological implications remain a concern due to its effects on both target pests and non-target species.

Q & A

Basic Research Questions

Q. How is Fenoxycarb’s acute toxicity typically assessed in laboratory settings?

Acute toxicity is evaluated using standardized bioassays, such as dose-response experiments on target organisms. For example, third-instar Plutella xylostella larvae exposed to this compound showed an LC50 of 93.92 mg/L after 96 hours, calculated via probit analysis. ANOVA and Tukey’s post-hoc tests are critical for determining significant differences between treatment groups (e.g., LC10, LC25, and LC50) . Researchers should ensure controlled variables (temperature, pH, solvent type) and validate data normality before statistical analysis.

Q. What methodologies are used to quantify this compound residues in environmental or biological samples?

High-performance liquid chromatography (HPLC) with UV detection is a gold standard. For instance, soil and plum fruit samples were analyzed using a C18 column, mobile phase (acetonitrile:0.005 M ortho-phosphoric acid), and detection at 230 nm. Calibration curves with a <3% deviation between replicates ensure precision. This method aligns with regulatory hygiene standards (e.g., MPC = 0.03 mg/kg) .

Q. How does this compound act as an endocrine disruptor in aquatic invertebrates?

this compound mimics juvenile hormone (JH), disrupting molting and reproduction. In Daphnia magna, exposure alters ecdysteroid (20E, ecdysone) and JH III levels. Hormone extraction protocols involve liquid-liquid partitioning followed by LC-MS/MS. Relative hormone ratios (e.g., 20E:JH III) and ANOVA with p < 0.05 are used to assess dysregulation .

Advanced Research Questions

Q. How can experimental design address contradictions in this compound’s sublethal effects across studies?

Discrepancies (e.g., hormone response variability in Daphnia) may stem from differences in exposure duration, life stages, or solvent carriers. To reconcile

  • Conduct time-series experiments (e.g., 12-hour vs. 48-hour exposure).
  • Use cluster analysis for metabolomic data (e.g., 754 exometabolites analyzed via t-tests and FDR correction).
  • Cross-validate with transcriptomics (e.g., Moina macrocopa gene expression studies) .

Q. What advanced techniques resolve this compound’s nucleation instability in solvent-based formulations?

Pre-treatment protocols (e.g., solution pre-heating) significantly delay nucleation. Experimental steps include:

  • Measuring induction times under varying temperatures (isopropanol solubility: 25–60°C).
  • Monitoring conformational flexibility via XRD or molecular dynamics simulations.
  • Accounting for “solution history” effects (relaxation timescales up to days) .

Q. How can metabolomics elucidate this compound’s non-target impacts on arthropod physiology?

Untargeted metabolomics identifies endometabolite shifts (e.g., carbohydrate/amino acid pathways in Daphnia). Key steps:

  • Extract metabolites using methanol:water (80:20) with internal standards.
  • Analyze via high-resolution LC-QTOF-MS.
  • Integrate pathway enrichment tools (e.g., KEGG) for clusters linked to ecdysteroid dysregulation .

Q. Methodological Considerations

Q. How to design ecological risk assessments for this compound’s impact on pollinators?

  • Honeybee colony studies : Track brood development, queen viability, and drone sperm counts post-exposure.
  • Population modeling : Incorporate this compound’s delayed effects (e.g., reduced winter colony size) using time-dependent mortality rates .
  • Blind analysis : Use automated hive monitors to reduce observer bias .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response nonlinearities?

  • Generalized additive models (GAMs) capture threshold effects (e.g., hormesis at low doses).
  • Mixed-effects models account for nested variables (e.g., multiple sampling times per organism).
  • Bayesian inference quantifies uncertainty in LC50 estimates .

Properties

IUPAC Name

ethyl N-[2-(4-phenoxyphenoxy)ethyl]carbamate
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InChI

InChI=1S/C17H19NO4/c1-2-20-17(19)18-12-13-21-14-8-10-16(11-9-14)22-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
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InChI Key

HJUFTIJOISQSKQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)NCCOC1=CC=C(C=C1)OC2=CC=CC=C2
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Molecular Formula

C17H19NO4
Record name FENOXYCARB
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DSSTOX Substance ID

DTXSID7032393
Record name Fenoxycarb
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Molecular Weight

301.34 g/mol
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Physical Description

Fenoxycarb is a white crystalline solid. Selective insecticide., Colorless to white solid; [HSDB]
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Flash Point

224 °C (435 °F)
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Solubility

In water, 6.00 mg/L at 20 °C, Soluble in organic solvents; slightly soluble in hexane, In water, 5.76 ppm at 23 °C, In ethanol 510, acetone 770, toluene 630, n-hexane 5.3, n-octanol 130 (all in g/L, 25 °C)
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Density

1.23 at 20 °C
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Vapor Pressure

0.00000001 [mmHg], 6.5X10-9 mm Hg at 25 °C (8.67X10-4 mPa)
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Mechanism of Action

Fenoxycarb is an insecticide (or growth regulator) that disrupts the development of the pest. Fenoxycarb has an insect-specific mode of action exhibiting strong juvenile hormone activity. It inhibits metamorphosis to the adult stage, induces interference with the molting of early instar larvae, and produces certain ovicide and delayed larvicide adulticide effects in various insect species. ...
Record name Fenoxycarb
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Color/Form

Crystals from petroleum ether, Colorless to white crystals

CAS No.

72490-01-8, 79127-80-3
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Record name Ethyl [2-(4-phenoxyphenoxy)ethyl]carbamate
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Melting Point

53-54 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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